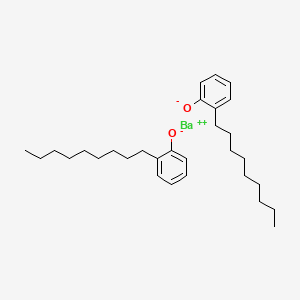
barium nonylphenolate
Vue d'ensemble
Description
barium nonylphenolate is a chemical compound derived from nonylphenol and barium. Nonylphenol is an organic compound that belongs to the family of alkylphenols, which are known for their use in manufacturing antioxidants, lubricating oil additives, detergents, emulsifiers, and solubilizers . Barium salts of nonylphenol are used as heat stabilizers for polyvinyl chloride (PVC) and other polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phenol, nonyl-, barium salt typically involves the reaction of nonylphenol with barium hydroxide. The reaction can be represented as follows: [ \text{2 C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{Ba(OH)}_2 \rightarrow (\text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{O})_2\text{Ba} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of phenol, nonyl-, barium salt involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Mixing: Nonylphenol and barium hydroxide are mixed in a reactor.
Heating: The mixture is heated to facilitate the reaction.
Filtration: The resulting product is filtered to remove any unreacted materials.
Drying: The filtered product is dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
barium nonylphenolate can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated phenols
Applications De Recherche Scientifique
barium nonylphenolate has various applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer production, particularly for PVC.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to estrogen.
Medicine: Investigated for its antimicrobial properties.
Industry: Employed as a heat stabilizer in the production of plastics and rubber.
Mécanisme D'action
The mechanism of action of phenol, nonyl-, barium salt involves its interaction with molecular targets such as enzymes and receptors. Nonylphenol, a component of the compound, acts as an estrogen mimic and can bind to estrogen receptors, disrupting normal hormonal functions . This interaction can lead to various biological effects, including interference with reproductive and developmental processes.
Comparaison Avec Des Composés Similaires
barium nonylphenolate can be compared with other similar compounds, such as:
- Phenol, nonyl-, sodium salt
- Phenol, nonyl-, zinc salt
- Phenol, nonyl derivatives, sulfides
Uniqueness
This compound is unique due to its specific use as a heat stabilizer for PVC and its potential endocrine-disrupting properties . Its barium component also distinguishes it from other nonylphenol derivatives, providing unique chemical and physical properties.
Similar Compounds
- Phenol, nonyl-, sodium salt : Used as a surfactant and emulsifier.
- Phenol, nonyl-, zinc salt : Employed as a stabilizer in rubber production.
- Phenol, nonyl derivatives, sulfides : Utilized as lubricants in engine oils .
Propriétés
Numéro CAS |
93778-54-2 |
|---|---|
Formule moléculaire |
C30H46BaO2 |
Poids moléculaire |
576.0 g/mol |
Nom IUPAC |
barium(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clé InChI |
SBMJKCDBJMFHGS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |
Description physique |
Liquid |
Numéros CAS associés |
25154-52-3 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

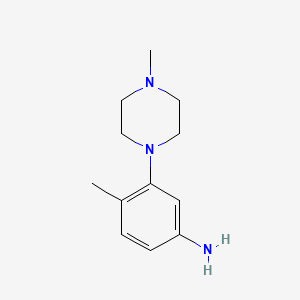
![Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8670851.png)
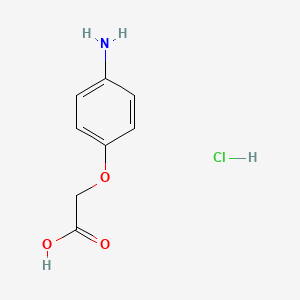
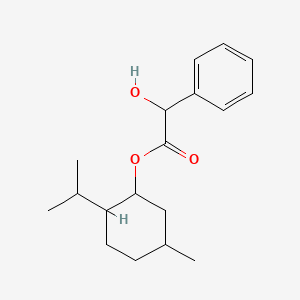

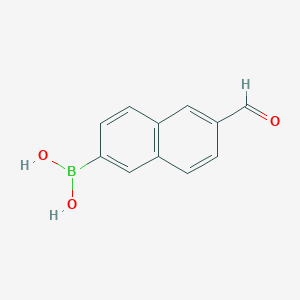



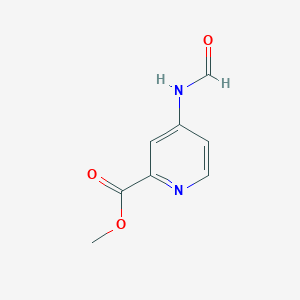
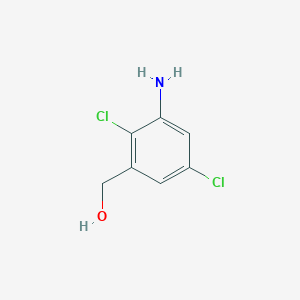
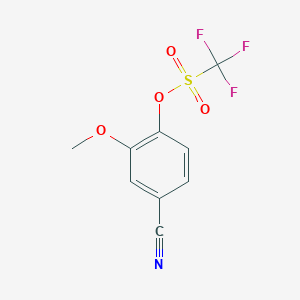
![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
